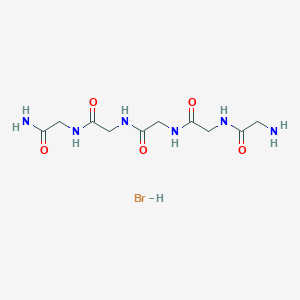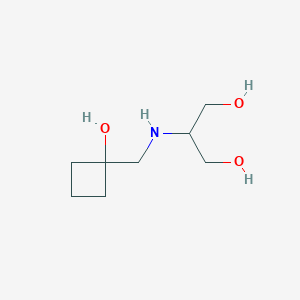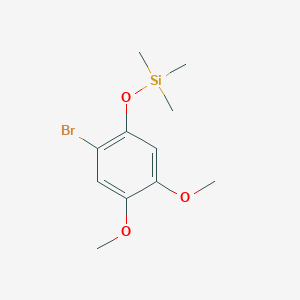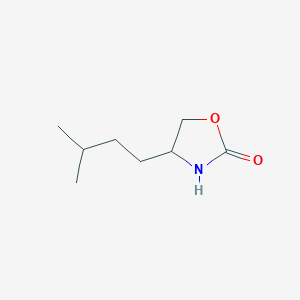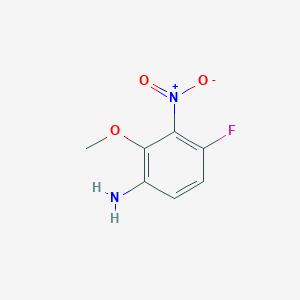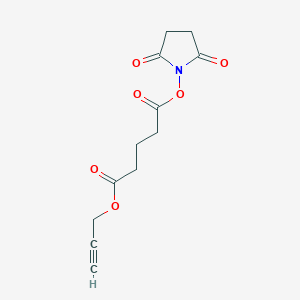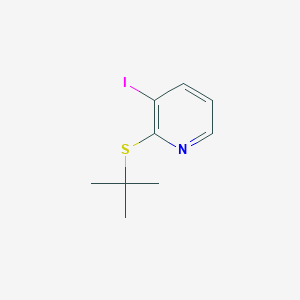
2-tert-Butylsulfanyl-3-iodopyridine
Overview
Description
2-tert-Butylsulfanyl-3-iodopyridine, also known as 2-TBSIP, is an organosulfur compound with a molecular formula of C7H11IS. It is a colorless solid that is soluble in polar organic solvents. 2-TBSIP is an important intermediate in organic synthesis, and its reactivity has been studied extensively. It is used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
Mechanism Of Action
2-tert-Butylsulfanyl-3-iodopyridine is an organosulfur compound, which means that it can act as both a nucleophile and an electrophile in organic reactions. As a nucleophile, it can react with electrophiles, such as carbonyl compounds, to form new compounds. As an electrophile, it can react with nucleophiles, such as amines, to form new compounds.
Biochemical And Physiological Effects
2-tert-Butylsulfanyl-3-iodopyridine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to have anti-bacterial and anti-viral activities. In addition, it has been found to have anti-fungal and anti-parasitic activities.
Advantages And Limitations For Lab Experiments
2-tert-Butylsulfanyl-3-iodopyridine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be easily stored and handled. Additionally, it is not very toxic and can be used safely in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-tert-Butylsulfanyl-3-iodopyridine. For example, further research could be done to explore its potential applications in pharmaceuticals, pesticides, and dyes. Additionally, research could be done to explore its potential as a catalyst in organic reactions. Finally, research could be done to explore its potential as an anti-inflammatory, anti-tumor, and anti-oxidant agent.
Scientific Research Applications
2-tert-Butylsulfanyl-3-iodopyridine has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the synthesis of organosulfur compounds. In addition, it has been used in the synthesis of organosulfur-containing compounds, such as sulfonamides and sulfamates.
properties
IUPAC Name |
2-tert-butylsulfanyl-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYWIBAPGNJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylsulfanyl-3-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



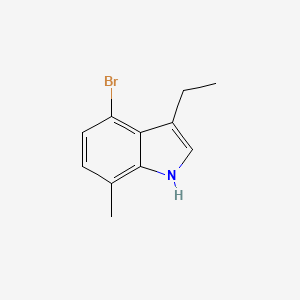
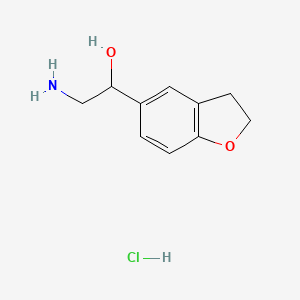
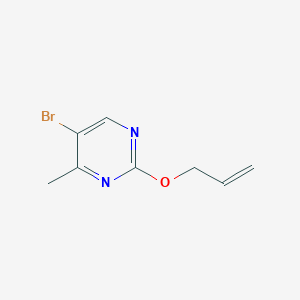

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)

